diethyl (prop-1-yn-1-yl)phosphonate

Catalog No.
S756785
CAS No.
1067-88-5
M.F
C7H13O3P
M. Wt
176.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
diethyl (prop-1-yn-1-yl)phosphonate

CAS Number

1067-88-5

Product Name

diethyl (prop-1-yn-1-yl)phosphonate

IUPAC Name

1-diethoxyphosphorylprop-1-yne

Molecular Formula

C7H13O3P

Molecular Weight

176.15 g/mol

InChI

InChI=1S/C7H13O3P/c1-4-7-11(8,9-5-2)10-6-3/h5-6H2,1-3H3

InChI Key

QJUYNZSVUSXZFS-UHFFFAOYSA-N

SMILES

CCOP(=O)(C#CC)OCC

Canonical SMILES

CCOP(=O)(C#CC)OCC
  • Organic synthesis: DEPYP can act as a building block for the synthesis of more complex molecules. Researchers have explored its use in the creation of novel phosphorus-containing organic compounds with specific properties []. These compounds could have potential applications in drug discovery, materials science, and other areas.
  • Biomedical research: Some studies have investigated DEPYP's interactions with biological systems. For instance, research has explored the potential of DEPYP derivatives to inhibit enzymes involved in certain diseases []. However, more research is needed to understand DEPYP's biological effects fully.

Diethyl (prop-1-yn-1-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group and a propargylic moiety. Its chemical structure can be represented as follows:

  • Chemical Formula: C₈H₁₅O₄P
  • Molecular Weight: 202.18 g/mol

This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its unique structural features, which include a terminal alkyne functional group that allows for various chemical transformations.

  • Click Chemistry: This compound can undergo click reactions, particularly with azides, to form 1,2,3-triazoles. These reactions are often catalyzed by copper(I) salts and are significant for synthesizing complex molecular architectures .
  • Cycloaddition Reactions: It has been utilized in oxidative [3+2] cycloaddition reactions, showcasing its versatility in forming new carbon-carbon bonds .
  • Alkylation and Substitution Reactions: The presence of the phosphonate group allows for nucleophilic substitution reactions, making it a valuable intermediate in the synthesis of various organic compounds .

Research indicates that diethyl (prop-1-yn-1-yl)phosphonate exhibits notable biological activities, including:

  • Antibacterial Properties: Studies have demonstrated its effectiveness against certain bacterial strains, suggesting potential applications in developing antimicrobial agents .
  • Cytotoxicity: In vitro assays have shown that this compound may possess cytotoxic effects on various cancer cell lines, indicating its potential as a lead compound in anticancer drug development .

Several methods have been developed for synthesizing diethyl (prop-1-yn-1-yl)phosphonate:

  • Direct Synthesis from Alkynes: One common method involves the reaction of propargylic alcohols with diethyl phosphite under basic conditions, yielding the desired phosphonate with high efficiency .
  • Microwave-Assisted Synthesis: This approach utilizes microwave irradiation to accelerate the reaction between alkynes and phosphonates, resulting in shorter reaction times and improved yields .
  • Copper-Catalyzed Reactions: The use of copper catalysts facilitates the formation of diethyl (prop-1-yn-1-yl)phosphonate through click chemistry, allowing for the incorporation of azide functionalities .

Diethyl (prop-1-yn-1-yl)phosphonate has several applications across various fields:

  • Organic Synthesis: It serves as an important building block for synthesizing more complex organic molecules, particularly in pharmaceutical research.
  • Material Science: Due to its unique properties, it can be incorporated into polymer systems or used to modify surfaces for enhanced functionalities.

Interaction studies involving diethyl (prop-1-yn-1-yl)phosphonate focus on its reactivity with biological targets and other chemical entities:

  • Reactivity with Biological Molecules: Research has explored how this compound interacts with proteins and nucleic acids, providing insights into its potential therapeutic mechanisms .
  • Compatibility with Other Chemical Reagents: Studies assess how diethyl (prop-1-yn-1-yl)phosphonate behaves in the presence of various reagents, influencing its application in synthetic methodologies .

Diethyl (prop-1-yn-1-yl)phosphonate shares structural similarities with several other organophosphorus compounds. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
Diethyl (ethynyl)phosphonateContains a terminal ethynyl groupKnown for high reactivity in click chemistry
Diethyl (pyridine-2-ylethynyl)phosphonateIncorporates a pyridine ringExhibits unique biological activity due to heterocycle
Diethyl (3-hydroxyprop-1-yn-1-yl)phosphonateContains a hydroxyl groupPotentially more polar, affecting solubility

The uniqueness of diethyl (prop-1-yn-1-yl)phosphonate lies in its specific propargylic structure combined with a phosphonate group, which enhances its reactivity and potential biological activity compared to similar compounds. Its ability to participate in diverse

The discovery of alkynyl phosphonates emerged from broader investigations into organophosphorus chemistry during the early 20th century. The foundational Michaelis-Arbuzov reaction, first reported in 1898, enabled the synthesis of phosphonates through nucleophilic substitution between phosphites and alkyl halides. However, early methods were limited to primary alkyl halides and required harsh thermal conditions (>150°C), restricting their applicability to complex substrates like alkynyl derivatives.

A breakthrough occurred in the 1960s with the development of transition-metal-catalyzed cross-coupling reactions. For instance, palladium-mediated couplings between 1,1-dibromo-1-alkenes and H-phosphonates provided a modular route to alkynyl phosphonates under milder conditions. This innovation expanded the synthetic toolbox, allowing for the incorporation of functional groups such as esters, amines, and heterocycles into phosphonate frameworks. By the 21st century, mechanochemical methods using polyphosphates and acetylides further revolutionized the field by enabling solvent-free, redox-neutral syntheses of alkynyl phosphonates like diethyl (prop-1-yn-1-yl)phosphonate.

Position of Diethyl (Prop-1-yn-1-yl)phosphonate in Organophosphorus Chemistry

Diethyl (prop-1-yn-1-yl)phosphonate occupies a unique niche due to its dual functionality: a phosphonate group for metabolic stability and a terminal alkyne for click chemistry applications. Structurally, it consists of a propargyl group (-C≡C-CH2-) bonded to a diethyl phosphonate moiety, making it a versatile intermediate in synthesizing bioactive molecules and materials.

The compound’s significance is underscored by its role in:

  • DNA backbone modifications: Alkynyl phosphonates serve as hydrolytically stable replacements for phosphate linkages, enhancing oligonucleotide resistance to nucleases.
  • Polymer chemistry: Derivatives like vinyl phosphonates (e.g., from partial hydrogenation) are monomers for ion-conductive membranes.
  • Drug discovery: The alkyne group enables Huisgen cycloadditions for targeted drug delivery systems.

Historical Evolution of Synthetic Approaches to Alkynyl Phosphonates

Synthetic methodologies for alkynyl phosphonates have evolved through three distinct phases:

Phase 1: Classical Michaelis-Arbuzov Reactions (Pre-2000)

Early syntheses relied on stoichiometric reactions between trialkyl phosphites and propargyl halides. For example, triethyl phosphite and propargyl bromide yielded diethyl propargylphosphonate at 120–160°C. However, these methods suffered from low yields (30–50%) and limited substrate scope.

Phase 2: Transition-Metal Catalysis (2000–2015)

The advent of palladium catalysts addressed prior limitations. A 2000 study demonstrated that Pd(OAc)₂ with dppf ligand catalyzed couplings between 1,1-dibromo-1-alkenes and H-phosphonates, achieving yields up to 85%. Later, Cs₂CO₃-promoted reactions under metal-free conditions provided alkynylphosphonates in 60–92% yields, showcasing functional group tolerance.

Phase 3: Sustainable and Radical-Based Methods (2015–Present)

Recent advances emphasize green chemistry:

  • Mechanochemical synthesis: Ball-milling sodium pyrophosphate (Na₄P₂O₇) with sodium carbide (Na₂C₂) produced ethynyl phosphonates in 63% yield without solvents.
  • Radical Arbuzov reactions: Photoredox catalysis enabled room-temperature phosphorylation of tertiary alkyl halides, previously inaccessible via classical methods.

Table 1: Comparative Analysis of Synthetic Methods

MethodTypical YieldTemperatureSubstrate ScopeKey Advantage
Michaelis-Arbuzov30–50%120–160°CPrimary alkyl halidesSimplicity
Pd-catalyzed60–92%80°CBroad (incl. aryl groups)Functional group tolerance
Mechanochemical32–63%AmbientAlkyl/aryl acetylidesSolvent-free
Radical Arbuzov45–75%25°CTertiary alkyl halidesMild conditions

Classical Synthetic Routes

Michaelis-Arbuzov Reaction Pathways

The Michaelis-Arbuzov reaction represents the foundational method for synthesizing diethyl (prop-1-yn-1-yl)phosphonate. This classical transformation, first discovered by August Michaelis in 1898 and subsequently developed by Aleksandr Arbuzov, involves the reaction of triethyl phosphite with propargyl halides under elevated temperature conditions [1] [2].

The mechanism proceeds through nucleophilic attack of the phosphorus atom on the electrophilic carbon of the propargyl halide, forming a phosphonium salt intermediate. This intermediate undergoes subsequent nucleophilic substitution by the displaced halide ion, resulting in the formation of diethyl (prop-1-yn-1-yl)phosphonate and an alkyl halide byproduct [2].

The reaction conditions typically require temperatures exceeding 150°C and inert atmosphere to prevent oxidation of the phosphite reagent [1]. Primary alkyl halides, including propargyl bromide and propargyl iodide, demonstrate the highest reactivity with iodides showing superior performance compared to bromides and chlorides [1]. The reaction yields for diethyl (prop-1-yn-1-yl)phosphonate synthesis via this classical route typically range from 40-80%, depending on the specific halide employed and reaction conditions [1] [2].

Modified Approaches for Alkynyl Phosphonates

Recent modifications to the classical Michaelis-Arbuzov reaction have focused on improving functional group tolerance and reducing the required reaction temperatures. These modified approaches employ alternative phosphorus reagents and reaction conditions to access diethyl (prop-1-yn-1-yl)phosphonate more efficiently [3].

One significant advancement involves the use of diethyl phosphite instead of triethyl phosphite, which can undergo direct alkylation under basic conditions. This modification, known as the Michaelis-Becker reaction, allows for the synthesis of alkynyl phosphonates at reduced temperatures while maintaining good yields [4]. The reaction proceeds through deprotonation of the phosphite followed by nucleophilic substitution of the propargyl halide.

An alcohol-based modification of the Michaelis-Arbuzov reaction has been developed that enables efficient synthesis under environmentally benign conditions. This approach utilizes alcohols as coupling partners with phosphites, phosphonites, and phosphinites, catalyzed by tetrabutylammonium iodide [5]. The method demonstrates excellent scalability and can be performed in one-pot synthetic transformations, making it particularly attractive for industrial applications.

Modern Synthetic Strategies

Copper-Catalyzed Syntheses

Copper-catalyzed approaches represent a significant advancement in the synthesis of diethyl (prop-1-yn-1-yl)phosphonate, offering mild reaction conditions and improved functional group tolerance. A particularly notable method involves the use of copper(I) oxide as catalyst for the direct coupling of terminal alkynes with diethyl phosphite [6].

This base-free methodology proceeds under air atmosphere at 70°C using acetonitrile as solvent. The reaction mechanism is proposed to involve oxidative addition-reductive elimination processes rather than the traditional copper acetylide formation, distinguishing it from earlier copper-catalyzed approaches [6]. The method demonstrates excellent yields of 75-90% for various terminal alkynes and can be scaled up to gram quantities, making it suitable for preparative applications.

The copper-catalyzed oxidative coupling methodology shows remarkable substrate scope, accommodating both aromatic and aliphatic terminal alkynes with various functional groups including esters, ethers, and heterocycles [6] [7]. The reaction conditions are notably mild compared to classical approaches, eliminating the need for high temperatures and inert atmospheres while maintaining excellent yields.

Palladium-Mediated Coupling Reactions

Palladium-catalyzed methods have emerged as versatile approaches for synthesizing diethyl (prop-1-yn-1-yl)phosphonate, particularly through dehydrogenative coupling reactions. These methods typically employ palladium(II) complexes in combination with silver(I) co-catalysts to facilitate the coupling of terminal alkynes with various phosphorus-hydrogen compounds [8].

The palladium-catalyzed oxidative deacetonative coupling represents a particularly innovative approach, utilizing 4-aryl-2-methyl-3-butyn-2-ols as alkyne sources. This methodology provides access to alkynyl phosphonates through a deacetonative process that generates acetone as a byproduct, offering improved atom economy compared to traditional halide-based approaches [8].

Recent developments in palladium catalysis have focused on improving reaction efficiency and expanding substrate scope. The use of specialized ligands and optimized reaction conditions has enabled the synthesis of diethyl (prop-1-yn-1-yl)phosphonate under milder conditions with enhanced functional group tolerance [8] [9].

Transition Metal-Free Approaches

The development of transition metal-free methodologies for synthesizing diethyl (prop-1-yn-1-yl)phosphonate addresses concerns regarding metal contamination and cost-effectiveness in large-scale applications. These approaches typically rely on radical mechanisms or specialized reagent systems to achieve the desired transformations [10].

A notable advancement involves the use of triflic anhydride-mediated activation of terminal alkynes for subsequent nucleophilic substitution by phosphites. This method proceeds through Markovnikov-selective addition to form α-vinylphosphonates as intermediates, which can be further transformed to the desired alkynyl phosphonate [11].

The radical Arbuzov reaction represents another significant development in transition metal-free synthesis. This photoredox-catalyzed approach employs specialized o-phenylene phosphite reagents that undergo single-electron transfer processes to generate alkyl radicals, which subsequently react with the phosphite component to form the desired phosphonate products [3]. The method demonstrates excellent functional group tolerance and can be performed under mild conditions at room temperature.

Regioselectivity and Stereochemistry in Synthesis

Control of Regiochemical Outcomes

The control of regioselectivity in the synthesis of diethyl (prop-1-yn-1-yl)phosphonate is crucial for obtaining the desired product with high purity. Various factors influence the regiochemical outcome, including the nature of the phosphorus reagent, reaction conditions, and the presence of directing groups [12].

In asymmetric vinylogous aldol-type reactions involving allyl phosphonates, the choice of ligand plays a critical role in determining regioselectivity. The use of bulky ligands such as (R)-DTBM-SEGPHOS enables perfect control of both regio- and enantioselectivities, achieving γ-selectivity ratios exceeding 20:1 [12]. This level of control is particularly important for applications requiring high stereochemical purity.

The regioselectivity can be systematically controlled through ligand selection in rhodium-catalyzed additions. Different ligand classes enable switching between α-addition and β-addition pathways, providing access to complementary regioisomers depending on the specific synthetic requirements [13]. This ligand-controlled regiodivergence represents a significant advancement in synthetic methodology.

Optimization of Reaction Conditions

The optimization of reaction conditions for diethyl (prop-1-yn-1-yl)phosphonate synthesis involves careful consideration of multiple parameters including temperature, solvent, catalyst loading, and reaction time. Temperature control is particularly critical, as lower temperatures generally favor improved selectivity while potentially reducing reaction rates [12].

Solvent effects play a significant role in determining both yield and selectivity. Polar solvents such as dimethyl sulfoxide tend to favor ionic mechanisms and can enhance regioselectivity, while aprotic solvents like acetonitrile provide good compromise between reactivity and selectivity [6]. The choice of solvent also impacts the environmental profile of the synthesis, with aqueous or low-toxicity solvents being preferred for sustainable processes.

Catalyst loading optimization involves balancing reaction efficiency with economic considerations. While higher catalyst loadings typically improve conversion rates, the increased cost and potential for metal contamination necessitate careful optimization to achieve the minimum effective loading [6]. Studies have shown that catalyst loadings as low as 3 mol% can be effective for certain transformations while maintaining excellent selectivity.

Large-Scale Production Methods

Industrial Synthesis Considerations

The industrial synthesis of diethyl (prop-1-yn-1-yl)phosphonate requires consideration of multiple factors including raw material availability, process safety, environmental impact, and economic viability. Traditional approaches based on the Michaelis-Arbuzov reaction face challenges related to high energy requirements and limited substrate scope [14].

Continuous flow processes have emerged as attractive alternatives for industrial-scale synthesis, offering improved heat management, better control over reaction parameters, and enhanced safety profiles. The intensified continuous flow Michaelis-Arbuzov rearrangement enables efficient synthesis of phosphonate libraries with improved yields and reduced reaction times compared to batch processes [14].

The development of mechanochemical approaches represents a paradigm shift in industrial phosphonate production. These methods utilize ball milling techniques to achieve direct phosphorylation of acetylides using condensed phosphates, bypassing traditional high-energy phosphorus intermediates [15] [16]. The mechanochemical approach offers several advantages including reduced energy requirements, elimination of organic solvents, and improved safety profiles.

Green Chemistry Approaches

Green chemistry principles have been increasingly applied to the synthesis of diethyl (prop-1-yn-1-yl)phosphonate, addressing environmental concerns and sustainability requirements. These approaches focus on minimizing waste generation, reducing energy consumption, and utilizing renewable feedstocks [17] [18].

The development of water-based synthetic methodologies represents a significant advancement in green chemistry applications. Aqueous synthesis methods eliminate the need for organic solvents while maintaining good yields and selectivity [19]. These approaches are particularly attractive for industrial applications due to reduced environmental impact and simplified purification procedures.

Bioproduced polyphosphate utilization offers a sustainable approach to phosphonate synthesis by employing biological phosphorus sources. Polyphosphates recovered from microorganisms such as Saccharomyces cerevisiae can be converted to useful phosphonate precursors through mechanochemical processing [15]. This approach presents opportunities for developing a closed-loop phosphorus industry that addresses resource sustainability concerns.

The implementation of photoredox catalysis under visible light irradiation provides energy-efficient alternatives to traditional thermal processes. These methods operate at room temperature and can be powered by renewable energy sources, significantly reducing the carbon footprint of phosphonate synthesis [3].

Data Tables

Table 1: Classical Synthetic Routes for Diethyl (Prop-1-yn-1-yl)phosphonate

MethodReagentsConditionsYield (%)AdvantagesLimitations
Michaelis-Arbuzov ReactionTriethyl phosphite, Propargyl halideElevated temperature (>150°C), Inert atmosphere40-80Well-established, ReliableHigh temperature, Limited substrate scope
Modified Michaelis-ArbuzovDiethyl phosphite, Propargyl bromideElevated temperature, Base catalysis50-85Improved functional group toleranceStill requires high temperature

Table 2: Modern Synthetic Strategies

MethodReagentsConditionsYield (%)AdvantagesLimitations
Copper-Catalyzed SynthesisCu2O, Diethyl phosphite, Propyne70°C, Air atmosphere, MeCN75-90Mild conditions, Base-freeLimited to terminal alkynes
Palladium-Mediated CouplingPd catalyst, H-phosphonate, AlkyneRoom temperature to 100°C, Various solvents60-95Broad substrate scope, Mild conditionsExpensive catalyst, Air sensitivity
Radical Arbuzov ReactionPhotoredox catalyst, o-phenylene phosphiteRoom temperature, Visible light65-85Mild conditions, Broad scopeRequires photoredox setup

Table 3: Industrial Production Methods

MethodSubstratePhosphorus SourceConditionsYield (%)AdvantagesIndustrial Application
Mechanochemical PhosphorylationSodium carbide (Na2C2)Sodium pyrophosphate (Na4P2O7)Ball milling, 450 rpm, room temperature63Bypasses white phosphorus, Sustainable, ScalableEmerging technology for P-chemical production
Continuous Flow Michaelis-ArbuzovAlkyl halidesTrialkyl phosphitesContinuous flow reactor, Elevated temperature70-85Intensified process, Better heat managementCommercial phosphonate production
Copper-Catalyzed Oxidative CouplingTerminal alkynesDialkyl phosphitesCu2O catalyst, 70°C, Air atmosphere75-90Gram-scale demonstrated, Base-freeSpecialized alkynyl phosphonate synthesis

Table 4: Green Chemistry Approaches

Green PrincipleMethodEnvironmental BenefitExample
Atom EconomyDirect alkyne hydrophosphorylationEliminates waste byproductsCu-catalyzed addition of H-phosphonates to alkynes
Renewable FeedstocksBioproduced polyphosphate utilizationUses biological phosphorus sourcesPolyphosphate from Saccharomyces cerevisiae
Energy EfficiencyRoom temperature photoredox catalysisLow energy requirementsVisible light-driven radical Arbuzov reaction
Solvent ReductionSolvent-free mechanochemical synthesisEliminates organic solventsBall milling of acetylides with phosphates
Waste PreventionWater-based Michaelis-ArbuzovAqueous medium, reduced toxicityAlcohol-based phosphonate synthesis in water

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Wikipedia

Diethyl prop-1-yn-1-ylphosphonate

Dates

Last modified: 08-15-2023

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